molecular formula C8H11NO10S3 B14452849 3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid CAS No. 78696-32-9

3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid

Katalognummer: B14452849
CAS-Nummer: 78696-32-9
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: CFWAPOPHJSEKPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amino, hydroxy, and sulfonic acid groups, which contribute to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a precursor aromatic compound followed by the introduction of amino and hydroxy groups through specific reaction conditions. The reaction conditions often involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired functional groups are correctly positioned on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized reactors. The process is optimized for high yield and purity, often incorporating continuous monitoring and adjustment of reaction parameters. Industrial methods also emphasize the recovery and recycling of reagents to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with target molecules, thereby altering their structure and function. This can lead to changes in biochemical pathways, making it useful in various applications such as enzyme inhibition and signal transduction modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-2-hydroxy-5-sulfobenzoic acid: Shares similar functional groups but lacks the ethanesulfonyl moiety.

    2-Amino-4-nitrophenol-6-sulfonic acid: Contains nitro and sulfonic acid groups but differs in the position of the functional groups on the benzene ring.

Uniqueness

3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid is unique due to the presence of the ethanesulfonyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

78696-32-9

Molekularformel

C8H11NO10S3

Molekulargewicht

377.4 g/mol

IUPAC-Name

3-amino-2-hydroxy-5-(2-sulfooxyethylsulfonyl)benzenesulfonic acid

InChI

InChI=1S/C8H11NO10S3/c9-6-3-5(4-7(8(6)10)21(13,14)15)20(11,12)2-1-19-22(16,17)18/h3-4,10H,1-2,9H2,(H,13,14,15)(H,16,17,18)

InChI-Schlüssel

CFWAPOPHJSEKPE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)S(=O)(=O)CCOS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.